2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine
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Overview
Description
Imidazo[1,2-a]pyrimidine-2-propanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of imidazo[1,2-a]pyrimidine-2-propanol makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrimidine-2-propanol can be synthesized through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. This reaction typically requires acidic or basic conditions and can be catalyzed by various reagents such as iodine or transition metals .
Industrial Production Methods
In an industrial setting, the production of imidazo[1,2-a]pyrimidine-2-propanol may involve multicomponent reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize readily available starting materials and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while reduction reactions may produce alcohol or amine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-propanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in these interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-2-propanol can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to differences in their biological activities and applications .
List of Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine-3-carboxamide
- Imidazo[1,2-a]pyrimidine-5-carboxylic acid
Imidazo[1,2-a]pyrimidine-2-propanol stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1392102-14-5 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C9H11N3O/c13-6-1-3-8-7-12-5-2-4-10-9(12)11-8/h2,4-5,7,13H,1,3,6H2 |
InChI Key |
PPHSYVVKIYXHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCCO |
Origin of Product |
United States |
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